(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide
Description
The compound "(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-benzylcarboxamide" is a structurally complex heterocyclic molecule featuring fused pyridine and pyrimidine rings. Its core structure includes a 1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin system, substituted with an imino group at position 2, methyl groups at positions 1 and 10, a keto group at position 5, and an N-benzylcarboxamide moiety at position 2.
Properties
IUPAC Name |
N-benzyl-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-7-6-10-26-18(13)24-19-16(21(26)28)11-15(17(22)25(19)2)20(27)23-12-14-8-4-3-5-9-14/h3-11,22H,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGGLPMEVHJXIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl))-N-benzylcarboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by multiple fused rings and functional groups that contribute to its biological properties. The presence of the imino group and the dihydropyridine moiety are particularly significant in mediating its activity.
Research indicates that this compound may exert its effects through several mechanisms:
- PIM Kinase Inhibition : Studies have shown that derivatives of similar structures exhibit potent inhibition against PIM-1 kinase, an important regulator of cell proliferation and survival. For instance, compounds with similar dihydropyridine frameworks demonstrated IC50 values ranging from 111 to 132 nM against PIM-1 while showing low cytotoxicity in HT-29 cell lines (IC50 > 130 μM) .
- Anticancer Activity : The compound's structural features suggest potential anticancer properties. Its ability to inhibit PIM-1 may enhance the efficacy of other chemotherapeutic agents. For example, the combination of PIM inhibitors with doxorubicin significantly reduced the IC50 from 200 nM to 25 nM in HCT116 cells .
In Vitro Studies
In vitro evaluations have been crucial for understanding the biological activity of this compound. The following table summarizes key findings from various studies:
| Study Reference | Compound | Target | IC50 (nM) | Cytotoxicity (IC50 μM) |
|---|---|---|---|---|
| Ic | PIM-1 | 111 | >130 | |
| IIa | PIM-1 | 115 | >130 | |
| Ia | PIM-1 | 132 | >130 |
These results indicate that compounds derived from similar structures possess significant inhibitory effects on PIM-1 with minimal cytotoxic effects on cancer cell lines.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Combination Therapy : A study demonstrated that combining PIM inhibitors with established chemotherapeutics could lead to enhanced anticancer efficacy. In this context, the compound's ability to inhibit PIM-1 is pivotal for improving treatment outcomes in resistant cancer types.
- Mechanistic Insights : Further investigations revealed that hydrogen bonding interactions between nitrogen atoms in the imidazole ring and specific lysine residues in PIM-1 are critical for binding affinity and inhibition potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural Features of Comparable Compounds
Pharmacological and Physicochemical Properties
While the target compound lacks direct bioactivity data, structural analogs provide insights:
- Pyrimido-Benzimidazoles : Exhibit antimicrobial and anti-inflammatory activities due to the electron-deficient pyrimidine core, which may interact with biological targets like kinases or DNA .
- Pyrimido-Diazepines : Reported as kinase inhibitors (e.g., EGFR), with methoxy and piperazinyl groups improving binding affinity and pharmacokinetics .
Q & A
Q. What are the recommended synthetic routes and key reagents for preparing this compound?
Methodological Answer: The synthesis of complex heterocyclic carboxamides typically involves coupling reactions and cyclization steps. Based on analogous compounds (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamides in ):
- Coupling Reagents: Use HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU with DIPEA (N,N-Diisopropylethylamine) in DMF for amide bond formation .
- Cyclization: Optimize temperature (e.g., 80–100°C) and solvent (ethanol or DMF) to stabilize intermediates .
- Purification: Recrystallize from ethanol/DMF mixtures to improve yield and purity .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Assign peaks for imino (δ 8.5–9.5 ppm), carbonyl (δ 165–175 ppm), and benzyl protons (δ 4.5–5.5 ppm) .
- HRMS: Validate molecular weight with <2 ppm error (e.g., [M+H]+ calculated vs. observed) .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1650 cm⁻¹) and imino (N-H, ~3200 cm⁻¹) groups .
Table 1: Key Spectral Benchmarks for Structural Validation
| Technique | Target Signal | Expected Range | Reference |
|---|---|---|---|
| 1H NMR | N-Benzyl CH2 | 4.5–5.5 ppm | |
| 13C NMR | Pyrimidinone C=O | 165–170 ppm | |
| HRMS | [M+H]+ | ±2 ppm error |
Advanced Research Questions
Q. How can computational modeling predict substituent effects on bioactivity?
Methodological Answer:
- QSAR Studies: Correlate electronic (Hammett σ) and steric parameters of substituents (e.g., methyl, benzyl) with activity trends .
- Molecular Docking: Simulate binding to target enzymes (e.g., kinases) using PyMOL or AutoDock. Focus on hydrogen bonding with the carboxamide group and π-π stacking with aromatic moieties .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .
Q. How to resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., dihydropyridine vs. pyridone tautomers) .
- Isotopic Labeling: Use 15N-labeled precursors to trace imino group environments in complex NMR spectra .
- Crystallography: If crystals are obtainable, X-ray diffraction provides unambiguous confirmation of regiochemistry .
Q. What in vitro assays are suitable for evaluating enzyme inhibition?
Methodological Answer:
- Kinase Inhibition: Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) at 10 µM compound concentration .
- Cellular Uptake: Measure intracellular accumulation via LC-MS/MS in HEK293 or HeLa cells .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via HPLC at 0, 15, 30, 60 min .
Table 2: Example Experimental Design for Enzyme Inhibition
| Assay Type | Conditions | Metrics | Reference |
|---|---|---|---|
| Kinase | 10 µM compound, 1 hr incubation | IC50, Ki | |
| Microsomal | 1 mg/mL microsomes, NADPH | t1/2, CLint |
Intermediate Research Questions
Q. How do reaction conditions influence synthetic yield?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions. Ethanol reduces byproducts but lowers reaction rates .
- Catalyst Screening: Test Pd/C or CuI for cyclization steps to improve regioselectivity .
- Temperature Gradients: Perform reactions at 50°C, 80°C, and reflux to identify optimal kinetic vs. thermodynamic control .
Q. What strategies improve HPLC purity (>95%) of the final product?
Methodological Answer:
- Column Selection: Use C18 columns with 5 µm particle size and 0.1% TFA in water/acetonitrile gradients .
- Method Development: Adjust pH (2.5–3.5) to sharpen peaks for polar impurities .
- Prep-HPLC: Scale-up purification with 20 mM ammonium acetate buffer for MS compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
